molecular formula C7H7BrClNO2S B2793811 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide CAS No. 1825597-11-2

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B2793811
CAS No.: 1825597-11-2
M. Wt: 284.55
InChI Key: AVKYSHXOLZHKJU-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Bromo-4-chloro-N-methylbenzene. This can be achieved by reacting the starting material with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for temperature and pressure control is common to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is used in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further affecting the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-1-methylbenzene
  • 4-Bromo-2-chloro-N,N-dimethylbenzamide
  • 1-Bromo-2-chlorobenzene

Uniqueness

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where hydrogen bonding and specific molecular interactions are important .

Properties

IUPAC Name

2-bromo-4-chloro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKYSHXOLZHKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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